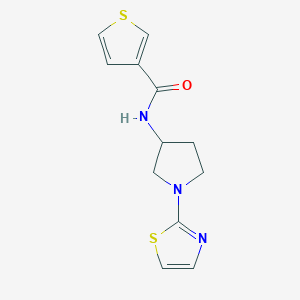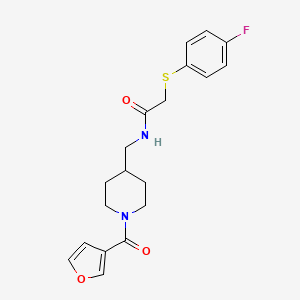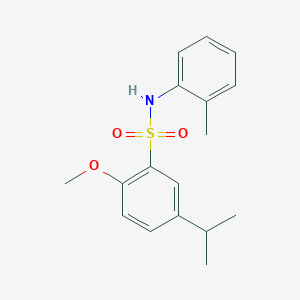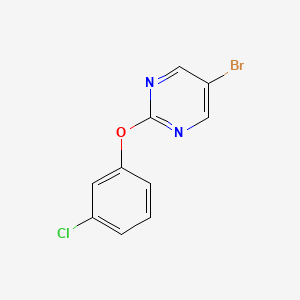
5-Bromo-2-(3-chlorophenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-2-(3-chlorophenoxy)pyrimidine” is a chemical compound with the molecular formula C10H6BrClN2O . It has a molecular weight of 285.53 . The compound is typically stored at room temperature .
Physical And Chemical Properties Analysis
“5-Bromo-2-(3-chlorophenoxy)pyrimidine” is a solid compound with a molecular weight of 285.524 Da .Applications De Recherche Scientifique
DNA Synthesis and Cellular Mechanisms
Halogenated pyrimidine analogs, like 5-bromo-2′-deoxyuridine (BrdU), have been extensively used to tag DNA synthesis in replicating cells. This application is crucial in studying cellular proliferation, differentiation, and the underlying mechanisms of diseases like cancer. BrdU, for instance, has facilitated over 20,000 biomedical studies by enabling the identification of newly synthesized DNA within cells. Despite its usefulness, the incorporation of BrdU into DNA has its limitations, such as requiring DNA denaturation for detection, which can constrain the investigation outcomes (Cavanagh et al., 2011).
Pharmacological Applications
The synthesis and characterization of pyrimidine derivatives have been a focus of research due to their broad spectrum of biological activities. These activities include antioxidant, anticancer, antibacterial, and anti-inflammatory effects. For example, novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized from 2-chloropyrimidine showed promising antioxidant activity, highlighting the potential of pyrimidine derivatives in developing therapeutic agents (Rani et al., 2012).
Antiviral Activity
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has demonstrated significant antiviral activities, particularly against retroviruses. These findings underscore the potential of pyrimidine analogs in treating viral infections, including those caused by human immunodeficiency virus (HIV). The antiretroviral activity of these compounds, coupled with their low toxicity, offers a promising avenue for developing new antiviral drugs (Hocková et al., 2003).
Synthetic and Chemical Applications
Pyrimidine derivatives are also central to synthetic organic chemistry, serving as intermediates in the synthesis of more complex molecules. The selective palladium-mediated functionalization of pyrimidine compounds has facilitated the development of various synthetic strategies, enabling the creation of novel compounds with potential applications in medicinal chemistry and drug development (Verbitskiy et al., 2013).
Safety and Hazards
The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and keeping the container tightly closed in a dry and well-ventilated place .
Orientations Futures
While specific future directions for “5-Bromo-2-(3-chlorophenoxy)pyrimidine” are not available, research in the field of pyrimidines is ongoing. Pyrimidines have been found to be of interest for their antiviral and antineoplastic properties . Development of efficient methodology for the synthesis of bromopyrimidines is always of immense interest .
Propriétés
IUPAC Name |
5-bromo-2-(3-chlorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQVRMZSPQBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-chlorophenoxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)
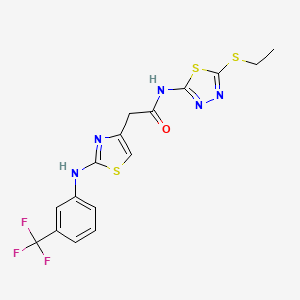
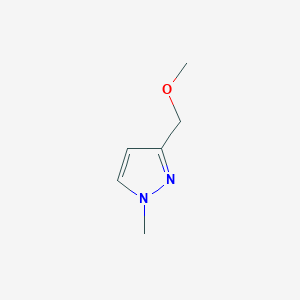
![(E)-methyl 3-(2-(4-(tert-butyl)phenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2769651.png)
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)
![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)
![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)

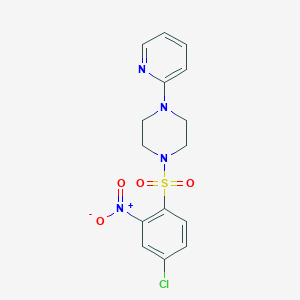
![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)
